molecular formula C12H8Cl2N2Ni B8232340 Ni(phen)cl2

Ni(phen)cl2

Cat. No.: B8232340
M. Wt: 309.80 g/mol
InChI Key: RMTGLTCLJRSHSB-UHFFFAOYSA-L
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Description

Nickel(II) chloride with 1,10-phenanthroline, commonly referred to as Ni(phen)Cl2, is a coordination compound where nickel(II) ions are coordinated with 1,10-phenanthroline ligands and chloride ions. This compound is known for its distinctive structural and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ni(phen)Cl2 can be synthesized through the reaction of nickel(II) chloride with 1,10-phenanthroline in an appropriate solvent. One common method involves dissolving nickel(II) chloride in methanol and adding 1,10-phenanthroline to the solution. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The resulting product is typically isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving automated systems for mixing, heating, and crystallization.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which Ni(phen)Cl2 exerts its effects involves the coordination of nickel(II) ions with 1,10-phenanthroline ligands. This coordination alters the electronic properties of the nickel center, making it more reactive in various chemical processes. The phenanthroline ligands also stabilize the nickel center, allowing it to participate in redox reactions and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific electronic and steric properties imparted by the 1,10-phenanthroline ligands. These properties make it particularly effective in catalysis and redox reactions compared to other nickel(II) complexes .

Properties

IUPAC Name

dichloronickel;1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Ni/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTGLTCLJRSHSB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Ni]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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